Methyl 7H-pyrrolo[2,3-d]pyrimidine-5-carboxylate

Building Block Medicinal Chemistry Procurement

Methyl 7H-pyrrolo[2,3-d]pyrimidine-5-carboxylate (CAS 1234615-76-9) is a heterocyclic compound featuring a fused pyrrolo[2,3-d]pyrimidine core with a methyl ester at the 5-position. This scaffold is widely recognized in medicinal chemistry for its role in kinase inhibitor development, including FDA-approved drugs like tofacitinib and ruxolitinib.

Molecular Formula C8H7N3O2
Molecular Weight 177.16
CAS No. 1234615-76-9
Cat. No. B3027174
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 7H-pyrrolo[2,3-d]pyrimidine-5-carboxylate
CAS1234615-76-9
Molecular FormulaC8H7N3O2
Molecular Weight177.16
Structural Identifiers
SMILESCOC(=O)C1=CNC2=NC=NC=C12
InChIInChI=1S/C8H7N3O2/c1-13-8(12)6-3-10-7-5(6)2-9-4-11-7/h2-4H,1H3,(H,9,10,11)
InChIKeyFEHWBWCQKKRFGX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 7H-pyrrolo[2,3-d]pyrimidine-5-carboxylate (CAS 1234615-76-9) as a Building Block for Medicinal Chemistry and Procurement


Methyl 7H-pyrrolo[2,3-d]pyrimidine-5-carboxylate (CAS 1234615-76-9) is a heterocyclic compound featuring a fused pyrrolo[2,3-d]pyrimidine core with a methyl ester at the 5-position. This scaffold is widely recognized in medicinal chemistry for its role in kinase inhibitor development, including FDA-approved drugs like tofacitinib and ruxolitinib [1]. The compound is commercially available as a research building block, with a molecular weight of 177.16 g/mol and typical purities of ≥95% .

Why Methyl 7H-pyrrolo[2,3-d]pyrimidine-5-carboxylate Cannot Be Arbitrarily Substituted with Other Pyrrolopyrimidine Esters


While several pyrrolo[2,3-d]pyrimidine derivatives share the same core scaffold, variations in the ester group (methyl vs. ethyl) and substitution pattern (e.g., presence of an amino group at the 4-position) critically influence physicochemical properties, reactivity, and biological outcomes. For example, the methyl ester offers a distinct balance of lipophilicity (LogP = 0.52) compared to the more polar carboxylic acid analog (LogP ≈ -0.4 estimated) [1], directly affecting membrane permeability and synthetic handling. Furthermore, the absence of the 4-amino group in this compound provides a cleaner scaffold for late-stage functionalization, avoiding unwanted hydrogen-bonding interactions that can complicate kinase selectivity profiles observed in 4-amino derivatives [2]. Thus, generic substitution risks altering pharmacokinetic parameters and synthetic routes, undermining reproducibility in lead optimization programs.

Quantitative Differentiation of Methyl 7H-pyrrolo[2,3-d]pyrimidine-5-carboxylate for Scientific Procurement


Purity and Cost-Effectiveness of Methyl Ester vs. Carboxylic Acid Analog

The methyl ester (CAS 1234615-76-9) offers a more favorable cost-to-purity profile compared to its carboxylic acid counterpart (CAS 1234616-77-3). At a comparable purity of 97%, the methyl ester is available at approximately €0.12/mg, whereas the carboxylic acid costs about €15.94/mg (based on Macklin pricing), representing a >100-fold cost advantage . This economic benefit is critical for large-scale medicinal chemistry campaigns.

Building Block Medicinal Chemistry Procurement

Lipophilicity and Solubility Profile Relative to Carboxylic Acid and Ethyl Ester Derivatives

The methyl ester exhibits a calculated LogP of 0.52, placing it in an optimal range for passive membrane permeability while maintaining sufficient aqueous solubility for handling [1]. In contrast, the corresponding carboxylic acid is significantly more polar (estimated LogP ~ -0.4), which may limit cellular uptake, while the ethyl ester (LogP ~ 1.0 for the 4-amino analog) is more lipophilic and may exhibit reduced solubility . This balanced profile makes the methyl ester a versatile intermediate for subsequent medicinal chemistry modifications.

Physicochemical Properties ADME Drug Design

Synthetic Versatility: Methyl Ester as a Superior Leaving Group in Amide Bond Formation

The methyl ester serves as an excellent electrophile for direct amidation reactions under mild conditions, enabling efficient conversion to amide derivatives—a key functional group in kinase inhibitors [1]. In comparative studies, methyl esters react 2-3× faster with primary amines than ethyl esters in polar aprotic solvents, reducing reaction times from 24 h to ~8 h [2]. This reactivity advantage accelerates library synthesis and reduces side-product formation, a critical factor in medicinal chemistry workflows.

Organic Synthesis Amide Coupling Late-Stage Functionalization

Kinase Inhibition Potential via Pyrrolo[2,3-d]pyrimidine Scaffold

The pyrrolo[2,3-d]pyrimidine core is a privileged scaffold in kinase inhibitor design, with numerous derivatives demonstrating potent inhibition across a range of targets. For example, optimized 7H-pyrrolo[2,3-d]pyrimidine derivatives have achieved IC50 values as low as 10.1 nM against HPK1 [1], 13.9 μM against pp60c-Src [2], and 2.14 μM against JAK3 [3]. Methyl 7H-pyrrolo[2,3-d]pyrimidine-5-carboxylate provides the unadorned core for further functionalization to achieve similar or improved potency, making it a strategic starting point for kinase programs.

Kinase Inhibitor JAK EGFR c-Met

Regioselective Functionalization Advantage Over 4-Amino Derivatives

The absence of a 4-amino group in methyl 7H-pyrrolo[2,3-d]pyrimidine-5-carboxylate enables cleaner regioselective functionalization at the C-4 position. In contrast, 4-amino derivatives (e.g., ethyl 4-amino-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylate) require protection/deprotection steps, increasing synthetic complexity and reducing overall yield . This unsubstituted scaffold allows direct introduction of diverse amines or other nucleophiles without competitive side reactions, streamlining the synthesis of focused kinase inhibitor libraries [1].

Synthetic Chemistry Regioselectivity Late-Stage Diversification

Optimal Use Cases for Methyl 7H-pyrrolo[2,3-d]pyrimidine-5-carboxylate in Drug Discovery and Chemical Biology


Building Block for Kinase-Focused Chemical Libraries

The methyl ester's balanced lipophilicity (LogP 0.52) and efficient amidation reactivity make it an ideal core for generating diverse kinase inhibitor libraries. Its pyrrolo[2,3-d]pyrimidine scaffold is a proven kinase hinge-binding motif, and its cost-effectiveness (€0.12/mg) enables large-scale library synthesis .

Hit-to-Lead Optimization in JAK/STAT Pathway Programs

Given the established role of pyrrolo[2,3-d]pyrimidines in inhibiting JAK family kinases (e.g., JAK3 IC50 = 2.14 μM for optimized derivatives), this compound serves as a starting point for developing next-generation JAK inhibitors. The absence of a 4-amino group allows for systematic exploration of C-4 substituents to modulate selectivity and potency [1].

Targeted Protein Degradation (PROTAC) Linker Attachment

The methyl ester at the 5-position can be readily converted to a carboxylic acid or amide, providing a convenient handle for attaching PROTAC linkers. This scaffold's moderate molecular weight (177.16 Da) and synthetic accessibility support the design of bifunctional degraders targeting kinases or other protein families [2].

Medicinal Chemistry Education and Training

As a commercially available, well-characterized heterocyclic building block, this compound is suitable for undergraduate and graduate laboratory courses focusing on heterocyclic synthesis, amide coupling, and kinase inhibitor design principles .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

24 linked technical documents
Explore Hub


Quote Request

Request a Quote for Methyl 7H-pyrrolo[2,3-d]pyrimidine-5-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.